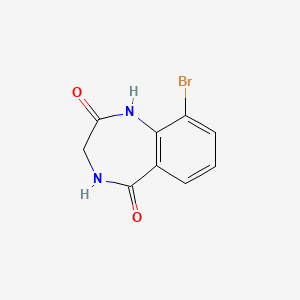![molecular formula C26H22F3N3O2S B2512019 2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide CAS No. 383893-35-4](/img/structure/B2512019.png)
2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain several functional groups and structural motifs that are common in pharmaceutical and agrochemical compounds . These include a trifluoromethyl group, a cyano group, a hexahydroquinoline ring, and a sulfanyl group attached to an acetamide moiety. The presence of these groups suggests that the compound could have interesting biological activities, but without specific studies on this compound, it’s hard to say for sure.
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains a hexahydroquinoline ring, which is a type of nitrogen-containing cyclic compound, or heterocycle. This ring is substituted with various functional groups including a trifluoromethyl group, a cyano group, and a sulfanyl group linked to an acetamide .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and reagents present. Its various functional groups (cyano, trifluoromethyl, sulfanyl, acetamide) could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the trifluoromethyl group is known to significantly influence the physical-chemical properties of compounds .科学的研究の応用
Structural Characterization and Properties
Research has shown that compounds related to the mentioned chemical structure have been studied for their crystal structures and properties. For instance, the study of isoquinoline derivatives has revealed insights into their structural aspects, including the formation of gels and crystalline solids upon treatment with mineral acids. These compounds have demonstrated interesting behaviors, such as fluorescence emission variations upon protonation and interaction with certain substances, indicating potential applications in material science and sensor technologies (Karmakar, Sarma, & Baruah, 2007).
Synthesis Methods
The synthetic routes towards creating similar compounds have been explored extensively. For example, the synthesis of tetrahydroisoquinolines through Pummerer-type cyclization showcases advanced methods in organic synthesis, contributing to the development of compounds with potential biological activities (Toda, Sonobe, Ichikawa, Saitoh, Horiguchi, & Sano, 2000). Another study focuses on the photosensitized oxidation of alkyl phenyl sulfoxides, elucidating mechanisms of C-S bond cleavage, which is crucial for designing novel synthetic strategies in organic chemistry (Baciocchi, Del Giacco, Lanzalunga, Mencarelli, & Procacci, 2008).
Antimalarial Activity
Compounds with structural similarities have been evaluated for their antimalarial activity, showing promising results against Plasmodium berghei in mice. The quantitative structure-activity relationship (QSAR) study highlights the potential of these compounds in developing new antimalarial agents (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).
Novel Reagents for Heterocyclizations
Cyanoselenoacetamide, a related compound, has been identified as a reagent for synthesizing various heterocyclic structures, including thiazoles and tetrahydroisoquinolines. This demonstrates the compound's utility in expanding the toolkit for heterocyclic compound synthesis, with potential applications in drug discovery and development (Dyachenko & Vovk, 2013).
Luminescent Materials and Corrosion Inhibitors
Dihydrothieno[2,3-c] isoquinolines, structurally related compounds, have been explored for their applications as luminescent materials and corrosion inhibitors. These findings open avenues for the use of similar compounds in material science, specifically in developing new materials with desirable photophysical properties and protective coatings against corrosion (Marae, Mahross, Al‐Farhan, Abdel-Hakim, Bakhite, & Sayed, 2022).
将来の方向性
特性
IUPAC Name |
2-[[3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F3N3O2S/c1-15-6-4-7-16(12-15)31-22(34)14-35-25-18(13-30)23(24-20(32-25)10-5-11-21(24)33)17-8-2-3-9-19(17)26(27,28)29/h2-4,6-9,12,23,32H,5,10-11,14H2,1H3,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWRZIUKECRYJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8,9-dihydro-5H-[1,3]dioxolo[4,5-b]carbazol-6(7H)-one](/img/structure/B2511936.png)

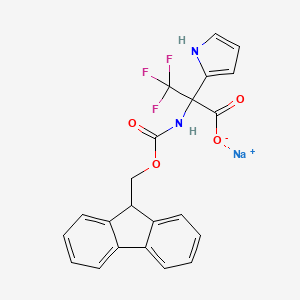
![N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2511940.png)
![1-[(4-Methoxyphenyl)methyl]-3-methylpyrrolidin-2-one](/img/structure/B2511942.png)
![N-(3-acetylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2511943.png)
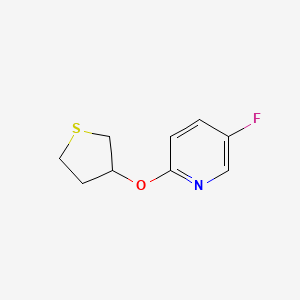

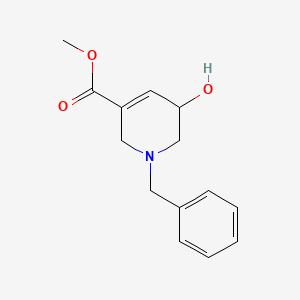
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2511951.png)
![5-[(4-ethylphenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2511954.png)
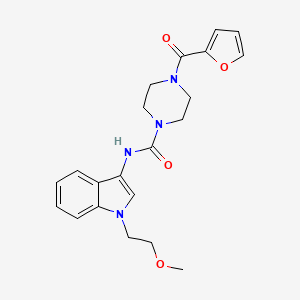
![6-(3-Imidazol-1-ylpropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2511956.png)
